Cas no 1851-77-0 (O~1~,O~3~-diethyl trisulfane-1,3-dicarbothioate)

O~1~,O~3~-diethyl trisulfane-1,3-dicarbothioate structure
1851-77-0 structure
Product Name:O~1~,O~3~-diethyl trisulfane-1,3-dicarbothioate
CAS No:1851-77-0
MF:C6H10O2S5
MW:274.467395305634
CID:907248
PubChem ID:15815
Update Time:2025-04-19

O~1~,O~3~-diethyl trisulfane-1,3-dicarbothioate Chemical and Physical Properties

Names and Identifiers

    • O~1~,O~3~-diethyl trisulfane-1,3-dicarbothioate
    • O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate
    • Pertrithiobis(thioformic acid O-ethyl) ester
    • Aethylthioformiattrisulfid
    • BEXT
    • BEXT (VAN)
    • Bis-(aethoxy-thioformyl)-trisulfid
    • Bis(ethylxanthogen) trisulfide
    • Bis-aethoxythiocarbonyl-trisulfan
    • bis-ethoxythiocarbonyl-trisulfane
    • Bisethylxanthate trisulfide
    • Bis-ethylxanthogen trisulfide
    • Defoliant 713
    • Di(ethylxanthogen)trisulfide
    • Diaethylxanthogentrisulfid
    • Trisulfide, bis(ethoxythioxomethyl)
    • Defoliant-713
    • Di(ethylxanthogen) trisulfide
    • 3-03-00-00351 (Beilstein Handbook Reference)
    • Di-ethoxythiokarbonyl-trisulfid [Czech]
    • Di-ethoxythiokarbonyl-trisulfid
    • BRN 1788565
    • Formic acid, {trithiobis[thio-,} O,O-diethyl ester
    • NSC-402562
    • NSC 402562
    • NCI60_003780
    • FORMIC ACID, TRITHIOBIS(THIO-, O,O-DIETHYL ESTER
    • WLN: SUYO2&SSSYUS&O2
    • Methanethioic acid, trithiobis-, O,O-diethyl ester
    • NSC402562
    • W7PX1UP1IS
    • DTXSID70171716
    • UNII-W7PX1UP1IS
    • 1,3-Bis(ethoxycarbothioyl)trisulfane
    • Bis(ethoxythiocarbonyl)trisulfide
    • 1851-77-0
    • Trisulfide, bis(ethoxythiocarbonyl)
    • CHEMBL1998620
    • Trisulfide, bis(ethoxythiocarbonyl)-
    • Bis(ethylxanthogen)trisulfide
    • Inchi: 1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3
    • InChI Key: XXYGYFJCOAIEEK-UHFFFAOYSA-N
    • SMILES: S(C(OCC)=S)SSC(OCC)=S

Computed Properties

  • Exact Mass: 273.9286
  • Monoisotopic Mass: 273.92843543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 159Ų

Experimental Properties

  • Density: 1.408 (estimate)
  • Boiling Point: 139.5°C
  • Refractive Index: 1.5341 (estimate)
  • PSA: 18.46
  • LogP: 3.65880
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